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Compound of Interest

Methyl 2-amino-4-
Compound Name:
methoxybutanoate

cat. No.: B3117638

A comprehensive analysis of the spectroscopic properties of chemical compounds is
fundamental for structure elucidation and characterization. This guide focuses on the predicted
spectroscopic data for Methyl 2-amino-4-methoxybutanoate, providing an in-depth overview
for researchers, scientists, and professionals in drug development. In the absence of publicly
available experimental spectra, this document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's
molecular structure.

Predicted Spectroscopic Data

The spectroscopic data presented herein are predicted based on the functional groups and
overall structure of Methyl 2-amino-4-methoxybutanoate. These predictions are valuable for
anticipating experimental outcomes and for the preliminary identification of the compound.

Predicted Proton (*H) NMR Data

The 'H NMR spectrum is expected to exhibit distinct signals corresponding to the different
proton environments in the molecule.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
-OCHs (ester) 3.6-3.8 Singlet 3H
-OCHs (ether) 3.2-3.4 Singlet 3H
H2 3.5-37 Triplet 1H
H4 3.3-35 Triplet 2H
H3 18-21 Multiplet 2H
-NH:z 1.5 - 2.5 (broad) Singlet 2H

Predicted Carbon-*C NMR Data

The 3C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (ppm)
C=0 (ester) 172 - 176

Cc2 52 -58

C4 68 -72

-OCHs (ester) 51-53

-OCHs (ether) 58 - 60

C3 30-35

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show absorption bands characteristic of the functional groups present.
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

N-H Stretch (amine) 3300 - 3500 Medium, Broad
C-H Stretch (alkane) 2850 - 3000 Medium to Strong
C=0 Stretch (ester) 1735 - 1750 Strong

C-O Stretch (ester) 1150 - 1250 Strong

C-O Stretch (ether) 1070 - 1150 Strong

N-H Bend (amine) 1590 - 1650 Medium

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern. The predicted monoisotopic mass is 147.09 g/mol . PubChem provides predicted
collision cross section data for various adducts of the hydrochloride salt of the compound.[1]

lon Predicted m/z
[M+H]* 148.1022
[M+Na]* 170.0841

Expected Fragmentation Patterns:

Loss of the methoxy group from the ester (-OCHs) resulting in a fragment at m/z 116.

Loss of the carbomethoxy group (-COOCHs) resulting in a fragment at m/z 88.

Cleavage of the C-C bond between C2 and C3.

Loss of the aminomethy! ester fragment.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
chemical compound.

Spectroscopic Analysis Workflow for a Chemical Compound
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific

parameters may need to be optimized for the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20). The choice of solvent depends on
the solubility of the compound and the desired chemical shift reference.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the solution for chemical shift calibration (0 ppm).

Data Acquisition: Transfer the solution to an NMR tube. Acquire *H and 3C NMR spectra on
a high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the
spectrum. A longer relaxation delay and a larger number of scans are generally required
compared to *H NMR due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a
volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, a drop can
be placed directly between two salt plates.

Data Acquisition: Place the salt plate(s) in the sample holder of an FTIR spectrometer.
Background Spectrum: Record a background spectrum of the clean, empty salt plate(s).

Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background spectrum.
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Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent,
such as methanol or acetonitrile.

lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technigue for polar molecules like amino acid derivatives. In ESI, the sample
solution is sprayed into the ion source, creating charged droplets from which ions are
generated.

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS),
specific ions are selected and fragmented to aid in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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